molecular formula C17H15F2NO B1327308 2'-Azetidinomethyl-3,4-difluorobenzophenone CAS No. 898755-33-4

2'-Azetidinomethyl-3,4-difluorobenzophenone

Cat. No.: B1327308
CAS No.: 898755-33-4
M. Wt: 287.3 g/mol
InChI Key: ZRKIIWVYNKNIIY-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-3,4-difluorobenzophenone is a synthetic organic compound characterized by the presence of an azetidine ring attached to a benzophenone structure with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-3,4-difluorobenzophenone typically involves the reaction of 3,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 2’-Azetidinomethyl-3,4-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product.

Types of Reactions:

    Oxidation: 2’-Azetidinomethyl-3,4-difluorobenzophenone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where the azetidine ring or the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’-Azetidinomethyl-3,4-difluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,4-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone
  • 2-Azetidinomethyl-3’-fluorobenzophenone
  • 2-Azetidinomethyl-4’-fluorobenzophenone

Comparison: Compared to its similar compounds, 2’-Azetidinomethyl-3,4-difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the azetidine ring also adds to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKIIWVYNKNIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643730
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-33-4
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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